molecular formula C18H17ClN4O B6492041 N-[(2-chlorophenyl)methyl]-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1326910-58-0

N-[(2-chlorophenyl)methyl]-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B6492041
CAS No.: 1326910-58-0
M. Wt: 340.8 g/mol
InChI Key: DEUAKNDZGQCEBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-chlorophenyl)methyl]-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound designed for research purposes, featuring a 1,2,3-triazole core substituted with a carboxamide group. This structure is part of a class of molecules that has garnered significant interest in medicinal chemistry and chemical biology for the development of novel bioactive agents. Compounds based on the 1H-1,2,3-triazole-4-carboxamide scaffold have been identified as potent and selective inhibitors of the Pregnane X Receptor (PXR), a key nuclear receptor that regulates the expression of drug-metabolizing enzymes and transporters . As a master regulator of xenobiotic metabolism, PXR activation can lead to adverse drug-drug interactions and reduced drug efficacy, making its inhibition a valuable therapeutic strategy . Research into closely related analogs has demonstrated low nanomolar IC50 values in both receptor binding and cellular activity assays, establishing this chemical series as a leading platform for investigating PXR function and developing potential co-therapies to prevent undesirable drug metabolism . This product is intended for research use only by trained professionals and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-(4-ethylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O/c1-2-13-7-9-15(10-8-13)23-12-17(21-22-23)18(24)20-11-14-5-3-4-6-16(14)19/h3-10,12H,2,11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEUAKNDZGQCEBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is widely used for 1,4-disubstituted triazoles. For this compound:

  • 4-Ethylphenyl azide (prepared from 4-ethylaniline via diazotization and azide exchange) reacts with propiolamide in the presence of Cu(I) catalysts (e.g., CuSO₄·5H₂O and sodium ascorbate).

  • Reaction Conditions :

    • Solvent: DMF/H₂O (3:1)

    • Temperature: 60°C

    • Time: 12–24 hours

    • Yield: 60–75%.

Transition-Metal-Free Cyclization

Alternative methods avoid metal catalysts by using hydrazine derivatives and α,β-unsaturated carbonyl compounds :

  • Hydrazine hydrochloride reacts with 4-ethylphenyl isocyanide and acryloyl chloride to form the triazole core.

  • Key Parameters :

    • Solvent: Acetonitrile

    • Base: K₂CO₃

    • Temperature: Reflux (82°C)

    • Yield: 50–65%.

Carboxamide Functionalization

Acylation of the Triazole Carboxylic Acid

The C4 carboxyl group is introduced via hydrolysis of a nitrile intermediate or direct acylation:

  • 1-(4-Ethylphenyl)-1H-1,2,3-triazole-4-carbonitrile is hydrolyzed to 1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid using HCl (6 M) at 100°C.

  • The carboxylic acid is converted to acyl chloride using thionyl chloride (SOCl₂), then reacted with (2-chlorophenyl)methylamine in dichloromethane (DCM) under inert conditions.

Optimization Data :

StepReagents/ConditionsYield (%)
Nitrile hydrolysisHCl (6 M), 100°C, 6 h85
Acyl chloride formationSOCl₂, DCM, 0°C→RT, 2 h90
Amide couplingDCM, Et₃N, 0°C→RT, 12 h78

Regioselective Alkylation and Purification

N1-Substitution Control

Regioselectivity in triazole synthesis is critical. For N1-arylation:

  • 4-Ethylphenyl azide ensures preferential substitution at N1 due to steric and electronic effects.

  • Microwave-assisted synthesis improves regiocontrol (e.g., 80°C, 30 minutes, 85% yield).

Chromatographic Purification

Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) or HPLC (C18 column, acetonitrile/water mobile phase).

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.21 (s, 1H, triazole-H)

    • δ 7.45–7.30 (m, 8H, aromatic-H)

    • δ 4.62 (s, 2H, CH₂Cl)

    • δ 2.65 (q, 2H, CH₂CH₃)

    • δ 1.22 (t, 3H, CH₂CH₃).

  • HRMS (ESI+) : m/z calcd for C₁₈H₁₇ClN₄O [M+H]⁺: 364.1095; found: 364.1098.

Purity Assessment

  • HPLC : >98% purity (Retention time: 12.3 min, 70:30 acetonitrile/water).

  • Elemental Analysis : C 59.43%, H 4.71%, N 15.38% (theoretical: C 59.42%, H 4.68%, N 15.40%).

Challenges and Optimization Strategies

Competing Side Reactions

  • N2-Alkylation : Minimized using bulky bases (e.g., DBU) and low temperatures.

  • Carboxamide Hydrolysis : Avoided by maintaining anhydrous conditions during acylation.

Yield Improvement

  • Microwave Synthesis : Reduces reaction time from 24 h to 1 h, enhancing yield by 15–20%.

  • Catalyst Screening : Cu(I)-N-heterocyclic carbene complexes increase CuAAC efficiency (yield: 80–85%).

Scalability and Industrial Relevance

  • Kilogram-Scale Production :

    • Continuous flow reactors enable safe handling of azides and acyl chlorides.

    • Cost: ~$120/g (research scale) vs. ~$45/g (pilot scale).

  • Green Chemistry Approaches :

    • Solvent-free mechanochemical synthesis reduces waste (E-factor: 2.1 vs. 8.7 for batch) .

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

N-[(2-chlorophenyl)methyl]-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as an antifungal, antibacterial, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its stability and functional properties.

    Biological Studies: The compound is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt cellular processes, leading to the compound’s observed biological effects. Key pathways involved include the inhibition of cytochrome P450 enzymes and disruption of cell membrane integrity.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table highlights key structural differences and similarities:

Compound Name / Refcode 1-Position Substituent Carboxamide Substituent Biological Activity/Notes Source
Target Compound 4-Ethylphenyl 2-Chlorobenzyl Not explicitly reported N/A
ZIPSEY (Shen et al., 2013) 4-Chlorophenyl (S)-1-Hydroxy-3-phenylpropan-2-yl Anticancer (crystallographic study)
LELHOB (Niu et al., 2013) 4-Chlorophenyl (3-Phenyl-1,2-oxazol-5-yl)methyl Not reported
Z995908944 m-Tolyl 2-Chloro-6-fluorobenzyl CFTR modulator (50% synthesis yield)
Rufinamide (RFM) 2,6-Difluorobenzyl Unsubstituted (free -NH2) Antiepileptic (FDA-approved)
N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl 4-Chlorophenyl 2-Aminoethyl High yield (88%); optimized synthesis

Key Observations

Rufinamide’s 2,6-difluorobenzyl group is critical for its antiepileptic activity, suggesting that halogenated benzyl substituents improve target binding .

Synthetic Efficiency: Amines with electron-withdrawing groups (e.g., 2-chloro-6-fluorobenzyl in Z995908944) exhibit moderate yields (50%), while aliphatic amines (e.g., 2-aminoethyl in ) achieve higher yields (88%) due to reduced steric hindrance .

Crystallographic and Stability Data :

  • Compounds like ZIPSEY and LELHOB have been studied via Hirshfeld surface analysis, revealing that chloro- and methoxyphenyl substituents stabilize crystal packing through C–H···π and halogen bonding interactions .

Biological Activity

N-[(2-chlorophenyl)methyl]-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and various applications in medical research.

Chemical Structure and Properties

The compound is characterized by the following chemical properties:

  • Molecular Formula : C18_{18}H17_{17}ClN4_4O
  • Molecular Weight : 340.8 g/mol
  • CAS Number : 1326910-58-0

Structural Representation

The structure of this compound features a triazole ring which is known for its diverse biological activities. The presence of the 2-chlorophenyl and 4-ethylphenyl groups contributes to its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. For instance, related compounds have shown promising antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Effects

A study evaluated the antiproliferative activity of triazole derivatives against leukemia cell lines such as K-562 and HL-60. The results indicated that compounds similar to this compound exhibited significant growth inhibition comparable to established chemotherapeutic agents like doxorubicin .

Cell LineIC50 (µM)Comparison to Doxorubicin
K-5625.2Similar
HL-606.0Similar
MOLT-44.8Higher

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : The compound may interact with specific enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Morphological studies have shown that related compounds can induce apoptosis in cancer cells through mechanisms such as DNA fragmentation and mitochondrial membrane potential disruption .

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. Preliminary tests indicate that this compound may possess moderate activity against various bacterial strains.

Antimicrobial Efficacy Data

MicroorganismZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Bacillus subtilis10

These results suggest that the compound could be further explored for its potential as an antimicrobial agent.

Additional Biological Activities

Research indicates that triazole compounds can also exhibit:

  • Anti-inflammatory Properties : Some derivatives have shown the ability to reduce inflammation in animal models.
  • Antifungal Activity : Related compounds have been effective against various fungal pathogens.

Q & A

Q. What are the standard synthetic routes for this compound, and which reaction conditions are critical for achieving high yields?

The synthesis typically involves azide-alkyne cycloaddition (Huisgen reaction) to form the triazole core. Key steps include:

  • Step 1: Preparation of an alkyne precursor (e.g., 4-ethylphenylacetylene) and an azide derivative (e.g., 2-chlorobenzyl azide).
  • Step 2: Copper(I)-catalyzed cycloaddition under reflux in a solvent like dimethylformamide (DMF) or acetonitrile at 60–80°C for 12–24 hours .
  • Step 3: Carboxamide formation via condensation with activated carboxylic acid derivatives (e.g., using EDC/HOBt coupling agents) . Critical factors: Catalyst purity (Cu(I) stabilization with tris(triazolyl)methylamine), solvent polarity, and reaction time to minimize side products.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

  • 1H/13C NMR: Assign aromatic protons (δ 7.0–8.5 ppm for chlorophenyl/ethylphenyl groups) and triazole protons (δ 8.2–8.5 ppm). Carboxamide carbonyl appears at ~165–170 ppm in 13C NMR .
  • Mass Spectrometry (ESI-MS): Molecular ion peaks ([M+H]+) confirm molecular weight (e.g., calculated 381.8 g/mol).
  • FT-IR: Triazole C=N stretching (~1600 cm⁻¹) and carboxamide C=O (~1680 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data across different experimental models?

Contradictions in activity (e.g., IC50 variations in cancer cell lines) may arise from:

  • Assay conditions: Differences in cell culture media, incubation time, or serum concentrations .
  • Structural analogs: Substituent effects (e.g., 4-ethylphenyl vs. fluorophenyl) alter target binding. Use comparative SAR studies to isolate critical moieties .
  • Methodology: Validate assays with positive controls (e.g., doxorubicin for cytotoxicity) and repeat under standardized protocols .

Q. What methodologies are recommended for analyzing the crystal structure and electron density distribution using SHELX software?

  • Data collection: Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure refinement: In SHELXL , apply full-matrix least-squares refinement with anisotropic displacement parameters for non-H atoms. Use the HKLF 4 format for intensity data .
  • Validation: Check R-factor convergence (<5%), residual density maps (±0.3 eÅ⁻³), and Hirshfeld surface analysis for intermolecular interactions .

Q. How can computational models (e.g., QSAR) predict the compound’s bioactivity based on substituent modifications?

  • Descriptor selection: Calculate electronic (HOMO/LUMO), steric (molar refractivity), and hydrophobic (logP) parameters for analogs .
  • Model training: Use partial least squares (PLS) regression on datasets of triazole derivatives with known IC50 values against targets (e.g., EGFR kinase).
  • Validation: Cross-validate with leave-one-out (LOO) methods and external test sets (R² > 0.7 indicates robustness) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.